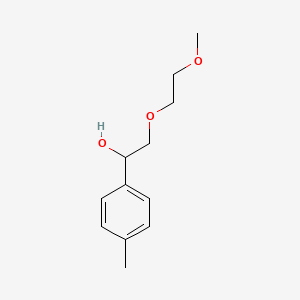
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a methoxyethoxy group and a p-tolyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol typically involves the reaction of p-tolylmagnesium bromide with 2-(2-methoxyethoxy)acetaldehyde under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The p-tolyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar structure but lacks the p-tolyl group.
1-(p-Tolyl)ethanol: Contains the p-tolyl group but lacks the methoxyethoxy group.
2-(2-Ethoxyethoxy)-1-(p-tolyl)ethan-1-ol: Similar structure with an ethoxyethoxy group instead of methoxyethoxy.
Uniqueness
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol is unique due to the combination of the methoxyethoxy and p-tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-ol, commonly referred to as TGME, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its toxicity, reproductive effects, and potential therapeutic applications based on existing research findings.
Acute Toxicity
TGME exhibits low acute toxicity. The oral LD50 value in rats is approximately 11,800 mg/kg, while the dermal LD50 in rabbits is around 7,400 mg/kg. In studies where rats were exposed to concentrated vapors of TGME for eight hours, no mortality was observed, indicating a relatively safe profile under acute exposure conditions .
Repeated Dose Toxicity
In chronic exposure studies, the No Observed Adverse Effect Level (NOAEL) for repeated oral doses in rats was determined to be 400 mg/kg/day. At higher doses (1,200 mg/kg/day), slight hepatocellular hypertrophy and increased liver weight were noted. At the highest tested dose of 4,000 mg/kg/day, although most animals survived, reduced weight gain and food consumption were observed alongside microscopic liver changes .
Reproductive and Developmental Toxicity
TGME has shown reproductive toxicity at doses starting from 400 mg/kg/day. Developmental toxicity was noted at doses exceeding 1,000 mg/kg/day, with observed effects including skeletal variants and decreased body weight in offspring from treated mothers .
Genotoxicity
Genotoxicity studies involving TGME have yielded negative results across various tests (Ames test, HGPRT assay, and micronucleus tests) at concentrations up to 5,000 µg/plate and 5,000 mg/kg. This suggests that TGME does not pose a significant genotoxic risk at these levels .
Antioxidant Activity
TGME's antioxidant potential is inferred from studies of structurally similar compounds that exhibit significant antioxidant activity through mechanisms such as radical scavenging. The antioxidant activity of these compounds is often assessed using assays like DPPH radical scavenging and ferric ion reducing antioxidant power (FRAP) .
Case Studies and Research Findings
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-10-3-5-11(6-4-10)12(13)9-15-8-7-14-2/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
LDXYGHHCKVYWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(COCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















